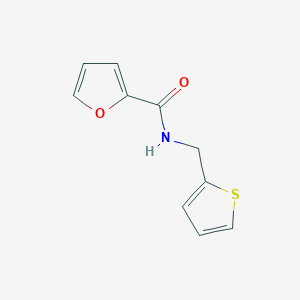

N-(thiophen-2-ylmethyl)furan-2-carboxamide

Vue d'ensemble

Description

N-(thiophen-2-ylmethyl)furan-2-carboxamide is a heterocyclic organic compound that belongs to the family of furan and thiophene carboxamide derivatives. These compounds are known for their wide range of biological and medicinal activities, including neuroprotective, antioxidant, anticancer, antifungal, antitumor, antibacterial, antitubercular, analgesic, and diuretic properties .

Mécanisme D'action

Target of Action

N-(thiophen-2-ylmethyl)furan-2-carboxamide, also known as N-(2-thienylmethyl)-2-furamide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of biological and pharmacological characteristics, and they have been employed as medicines in a number of distinct disease areas . The compound has shown activity against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .

Mode of Action

The compound interacts with its targets, leading to inhibition of their activities . For instance, it showed approximately 9.8-fold more activity against urease enzyme than the standard thiourea, and approximately 4.2-fold more activity against BChE enzyme than the standard galantamine . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of AChE and BChE can impact cholinergic signaling . The compound’s interaction with these enzymes can lead to changes in peripheral, central, or both central and peripheral cholinergic crises .

Result of Action

The result of the compound’s action is the inhibition of its target enzymes, leading to changes in the associated biochemical pathways . This can have various molecular and cellular effects, depending on the specific pathway and the context in which the compound is used.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s photodegradation reactions involving singlet oxygen and triplet chromophoric dissolved organic matter have been studied

Méthodes De Préparation

The synthesis of N-(thiophen-2-ylmethyl)furan-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction is carried out under controlled conditions to ensure high yields and purity of the final product. The chemical structures of the synthesized compounds are confirmed using various spectroscopic methods, including IR, 1H NMR, 13C NMR, and elemental analysis .

Analyse Des Réactions Chimiques

N-(thiophen-2-ylmethyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

N-(thiophen-2-ylmethyl)furan-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promising results as an enzyme inhibitor, particularly against urease, acetylcholinesterase, and butyrylcholinesterase enzymes. These properties make it a potential candidate for the development of new pharmaceutical agents .

Comparaison Avec Des Composés Similaires

N-(thiophen-2-ylmethyl)furan-2-carboxamide is unique due to its combination of furan and thiophene moieties, which contribute to its diverse biological activities. Similar compounds include other furan and thiophene carboxamide derivatives, such as N-(furan-2-ylmethyl)-1H-indole-3-carboxamide and various thiophene-based analogs. These compounds also exhibit a range of biological activities, but the specific combination of furan and thiophene in this compound provides it with unique properties .

Activité Biologique

N-(thiophen-2-ylmethyl)furan-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features a thiophene ring and a furan-2-carboxamide moiety, which contribute to its unique electronic properties and biological interactions. The presence of these heterocycles enhances its potential as an enzyme inhibitor and therapeutic agent.

The primary biological activity of this compound is attributed to its ability to inhibit key enzymes involved in various biochemical pathways:

- Urease : Inhibition of urease affects the urea cycle, crucial for nitrogen excretion, potentially leading to altered pH regulation in the gastrointestinal tract.

- Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) : These enzymes are vital for cholinergic neurotransmission. Inhibition can increase acetylcholine levels in the synaptic cleft, impacting nerve impulse transmission and potentially offering therapeutic benefits in neurodegenerative diseases.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown its effectiveness against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 6.19 ± 0.50 |

| MCF-7 | 5.10 ± 0.40 |

| HCT116 | Comparable to doxorubicin |

These findings suggest that the compound may serve as a promising candidate for cancer therapy, particularly against liver and breast cancer .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Preliminary investigations reveal its effectiveness against several bacterial strains, with minimum inhibitory concentration (MIC) values indicating potent activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

These results highlight the potential of this compound as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the thiophene and furan rings can significantly influence its potency and selectivity as an enzyme inhibitor or antimicrobial agent. For instance, modifications that enhance lipophilicity have been shown to improve antibacterial efficacy .

Case Studies

Recent studies have explored the biological applications of this compound:

- Neuroprotective Effects : A study highlighted its potential in protecting neuronal cells from oxidative stress, suggesting implications for treating neurodegenerative disorders.

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, particularly involving the NLRP3 inflammasome, which is linked to various chronic diseases.

Propriétés

IUPAC Name |

N-(thiophen-2-ylmethyl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c12-10(9-4-1-5-13-9)11-7-8-3-2-6-14-8/h1-6H,7H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPXSLXIREYNLGW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901296566 | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20037-41-6 | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20037-41-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Thienylmethyl)-2-furancarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901296566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.